![molecular formula C14H7ClF2N2OS B3002466 4-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide CAS No. 906785-26-0](/img/structure/B3002466.png)
4-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide
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Description
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves condensation reactions. For instance, N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide was synthesized through the condensation of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole in acetone under reflux conditions . Similarly, other derivatives, such as N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide, were synthesized from corresponding hydrazine carboxamide derivatives . These methods suggest that the synthesis of 4-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide would likely involve a condensation reaction between appropriate chloro and difluoro benzothiazole precursors.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized using various spectroscopic techniques. For example, UV-Vis, IR, 1H- and 13C-NMR spectroscopies, and elemental analysis were used to characterize the synthesized N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes . These techniques provide detailed information about the molecular framework and the nature of substituents attached to the benzothiazole core, which is crucial for understanding the reactivity and interaction of the compound with biological targets or other chemicals.
Chemical Reactions Analysis
Benzothiazole derivatives can form complexes with metals, as seen with neodymium(III) and thallium(III) complexes of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide . The reactivity of these compounds towards metals and other reagents is significant for their potential applications in medicinal chemistry and material science. The ability to form complexes can influence the biological activity and stability of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. For instance, the presence of chloro, fluoro, or other substituents can affect the solubility, melting point, and stability of the compounds. The polymorphic forms of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) exhibit different thermal behaviors, indicating that even small changes in the molecular structure can lead to significant differences in physical properties . These properties are essential for the formulation and application of these compounds in various industries.
Mechanism of Action
Target of Action
Similar compounds have been shown to targetcyclo-oxygenase (COX) enzymes . These enzymes, specifically COX-1 and COX-2, play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
By inhibiting these enzymes, the compound could potentially reduce the production of prostaglandins, thereby alleviating inflammation and pain .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway . This pathway involves the conversion of arachidonic acid to prostaglandins and leukotrienes, a process catalyzed by the COX and 5-lipoxygenase pathways . By inhibiting COX enzymes, the compound could disrupt this pathway, reducing the production of inflammation and pain-inducing prostaglandins .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve a reduction in the production of prostaglandins due to the inhibition of COX enzymes . This could result in a decrease in inflammation and pain, given the role of prostaglandins in these processes .
properties
IUPAC Name |
4-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF2N2OS/c15-8-3-1-7(2-4-8)13(20)19-14-18-12-10(17)5-9(16)6-11(12)21-14/h1-6H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZPPKNNUSXAIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC3=C(C=C(C=C3S2)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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